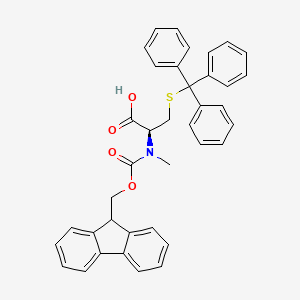

Fmoc-N-Me-D-Cys(Trt)-OH

Description

BenchChem offers high-quality Fmoc-N-Me-D-Cys(Trt)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-N-Me-D-Cys(Trt)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKOPMQMPUNRGI-PGUFJCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Fmoc-N-Me-D-Cys(Trt)-OH

Advanced Building Block for Peptidomimetic Therapeutics

Executive Summary

The incorporation of Fmoc-N-Me-D-Cys(Trt)-OH (N-alpha-methyl-D-cysteine) into peptide sequences represents a high-value strategy in modern drug discovery.[1] This building block addresses two critical failure modes in peptide therapeutics: metabolic instability and poor membrane permeability .[1] By combining the conformational constraints of the D-stereoisomer with the steric blockade of N-methylation, this residue forces unique backbone geometries (often favoring cis-amide bonds) and eliminates a crucial hydrogen bond donor, thereby enhancing lipophilicity and resistance to proteolysis.

However, the very properties that make this residue valuable—steric bulk and N-alkylation—introduce significant synthetic challenges, including difficult coupling kinetics, high racemization risks, and diketopiperazine (DKP) formation. This guide provides an optimized technical framework for utilizing this residue in Solid Phase Peptide Synthesis (SPPS).

Chemical Identity & Physicochemical Profile[1][2][3]

| Property | Specification |

| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-N-α-methyl-D-cysteine(trityl)-OH |

| CAS Number | 1349807-46-0 (D-isomer specific) |

| Molecular Formula | C₃₈H₃₃NO₄S |

| Molecular Weight | 599.74 g/mol |

| Solubility | Soluble in DMF, NMP, DCM.[1] Insoluble in water.[1] |

| Purity (HPLC) | ≥ 98.0% (Critical for preventing deletion sequences) |

| Chiral Purity | ≥ 99.5% D-enantiomer |

| Storage | +2°C to +8°C (Desiccated).[1] Long-term: -20°C. |

Synthetic Utility & Challenges

Integrating Fmoc-N-Me-D-Cys(Trt)-OH requires deviating from standard automated protocols.[1] The N-methyl group introduces steric clash that retards acylation rates, while the D-cysteine moiety is sensitive to base-catalyzed racemization.

The "Difficult Coupling" Problem

The N-methyl group on the preceding residue (if coupling to an N-Me site) or the steric bulk of the incoming N-Me-D-Cys itself significantly lowers the reaction rate. Standard HBTU/DIPEA cycles often result in incomplete coupling (deletion sequences).[1]

Solution: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt .[1] The aza-benzotriazole moiety facilitates faster acylation via a neighboring group effect.[1]

Diketopiperazine (DKP) Formation

The Critical Failure Mode: When Fmoc-N-Me-D-Cys(Trt)-OH is the second residue attached to the resin (AA2), removal of its Fmoc group exposes a secondary amine.[1] Due to the N-methyl group, the peptide bond between AA2 and AA1 often adopts a cis conformation, bringing the N-terminal amine into proximity with the C-terminal ester linkage. This leads to intramolecular nucleophilic attack, cleaving the dipeptide from the resin as a cyclic diketopiperazine.

Prevention Strategy:

-

Resin Choice: Use sterically hindered resins like 2-Chlorotrityl Chloride (2-CTC) resin.[1] The bulky trityl linker discourages the attack.

-

Deprotection: Avoid standard 20% Piperidine. Use DBU/Piperidine cocktails or short-duration deprotection cycles.[1]

Protocol: Optimized SPPS Integration

This protocol assumes the use of a standard polystyrene or PEG-based resin.[1]

Phase A: Coupling Fmoc-N-Me-D-Cys(Trt)-OH to the Resin/Peptide

Standard carbodiimides (DIC) are too slow.[1] Phosphonium or Uronium salts are required.[1]

-

Activation:

-

Coupling:

-

Add activated solution to resin.[1]

-

Time: Double coupling is mandatory. 2 x 60 minutes at Room Temperature.

-

Monitoring: The Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine) must be performed.[1] Note: Kaiser test is negative for N-methylated N-termini; use Chloranil or p-Nitrophenol ester test.[1]

-

Phase B: Fmoc Removal from N-Me-D-Cys (DKP Mitigation)

This step is high-risk if N-Me-D-Cys is the second residue.[1]

-

Reagent: 5% Piperazine + 2% DBU in DMF (w/v).

-

Why? DBU is a non-nucleophilic base, reducing the risk of aspartimide formation (if Asp is present) and modulating the kinetics to favor deprotection over cyclization.

-

-

Cycle:

-

Next Step: Proceed immediately to the coupling of the next amino acid. Do not leave the resin in the deprotected state.

Phase C: Coupling the Next Amino Acid (AA3)

Coupling onto the secondary amine of N-Me-D-Cys is extremely difficult due to steric hindrance.[1]

-

Reagents: Use COMU or PyAOP (Phosphonium salt) instead of HATU for the incoming residue.

-

Conditions: Elevated temperature (50°C) or Microwave irradiation (75°C, 25W) is highly recommended, provided the Cys(Trt) protecting group is stable (Trt is generally stable at 50°C for short periods).[1]

-

Repeats: Triple coupling (3 x 45 min) may be necessary.

Structural Biology & Pharmacokinetics[1]

Conformational Impact

N-methylation eliminates the H-bond donor capability of the amide backbone. Energetically, the difference between trans and cis peptide bond configurations is reduced (from >2 kcal/mol to <1 kcal/mol), allowing the backbone to populate the cis state more frequently.

-

D-Cys Effect: The D-stereocenter induces a "reverse" turn geometry compared to natural L-amino acids.[1]

-

Result: This combination is ideal for inducing beta-turns or stabilizing macrocyclic structures (e.g., in stapled peptides).[1]

Metabolic Stability

Proteases (e.g., Trypsin, Chymotrypsin) rely on specific backbone H-bonding and L-stereochemistry for substrate recognition.[1] The N-methyl group sterically blocks the protease active site, while the D-configuration renders the scissile bond unrecognizable, extending plasma half-life from minutes to hours.

Visualization: Mechanisms & Workflows

Diagram 1: Optimized SPPS Cycle for N-Me-D-Cys

This flowchart illustrates the critical decision points and reagent swaps required for successful incorporation.

Caption: Optimized SPPS workflow emphasizing HATU activation and DKP mitigation steps.

Diagram 2: Diketopiperazine (DKP) Formation Mechanism

Visualizing the risk of premature cleavage when N-Me-D-Cys is at the dipeptide stage.[1]

Caption: Mechanism of acid-catalyzed DKP formation favored by N-methylation and cis-amide geometry.

References

-

Chemical Identity & Properties

-

SPPS Coupling Protocols (N-Methylation)

-

Diketopiperazine Formation & Prevention

-

Pharmacokinetic Advantages (Permeability)

-

Handling & Stability

Sources

Introduction: A Keystone Building Block in Modern Peptide Therapeutics

An In-Depth Technical Guide to the Structure and Application of Fmoc-N-Me-D-Cys(Trt)-OH

In the landscape of advanced drug development and peptide chemistry, Fmoc-N-Me-D-Cys(Trt)-OH stands out as a sophisticated and highly valuable amino acid derivative. Its unique trifecta of structural modifications—a fluorenylmethoxycarbonyl (Fmoc) protected amine, an N-methylated peptide backbone, a D-enantiomeric configuration, and a trityl (Trt) protected cysteine thiol—equips peptide chemists with a powerful tool to overcome critical challenges in therapeutic peptide design. This guide provides a detailed exploration of the molecular architecture of Fmoc-N-Me-D-Cys(Trt)-OH, elucidates the causal reasoning behind its design, and offers field-proven protocols for its successful incorporation into complex peptide sequences.

The strategic N-methylation of the peptide backbone is a pivotal modification known to confer significant pharmacological advantages, including enhanced metabolic stability against enzymatic degradation, improved membrane permeability, and increased oral bioavailability[1][2][3][4][5][6]. The D-configuration of the cysteine residue further contributes to proteolytic resistance. The cysteine thiol group, protected by the bulky trityl group, serves as a versatile handle for forming essential disulfide bridges or for site-specific conjugation after synthesis[7]. This building block is therefore instrumental in the synthesis of next-generation peptides, from cyclic analogs with constrained conformations to novel peptide-drug conjugates.

Deconstructing the Molecular Architecture

The efficacy of Fmoc-N-Me-D-Cys(Trt)-OH arises from the distinct and synergistic functions of its constituent parts. Understanding the role of each component is fundamental to leveraging its full potential in solid-phase peptide synthesis (SPPS).

The Core Amino Acid: N-Methyl-D-Cysteine

-

D-Stereochemistry: The use of a D-amino acid instead of the naturally occurring L-isomer is a deliberate strategy to enhance the peptide's in vivo half-life. Peptides constructed from D-amino acids are not recognized by most endogenous proteases, rendering them significantly more resistant to enzymatic degradation.

-

N-Methylation: The methyl group on the amide nitrogen introduces a profound conformational constraint on the peptide backbone. This modification eliminates the amide proton, a critical hydrogen bond donor, thereby disrupting secondary structures like α-helices and β-sheets. This can be exploited to fine-tune receptor binding affinity and specificity[1][6]. From a pharmacokinetic perspective, N-methylation increases lipophilicity, which can improve cell membrane permeability and oral bioavailability[2][3][5].

-

Cysteine Thiol Group: The sulfhydryl (-SH) group of cysteine is one of the most reactive functional groups in proteins. It is essential for forming intramolecular or intermolecular disulfide bonds that stabilize the peptide's tertiary structure[7]. During synthesis, this highly nucleophilic group must be masked to prevent unwanted side reactions[8].

The Orthogonal Protecting Group Strategy

The successful synthesis of complex peptides hinges on an orthogonal protection scheme, where different protecting groups can be removed under distinct chemical conditions without affecting others. Fmoc-N-Me-D-Cys(Trt)-OH is a masterclass in this principle.

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This is the temporary protecting group for the α-amine. Its primary advantage is its lability under mild basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF)[9][][11]. This base-mediated cleavage is highly efficient and orthogonal to the acid-labile side-chain protecting groups, forming the cornerstone of modern Fmoc-SPPS[12][13].

-

Trt (Trityl) Group: The triphenylmethyl (Trt) group serves as the semi-permanent protection for the cysteine thiol. It is a bulky group that provides excellent steric shielding[14]. Crucially, it is stable to the basic conditions used for Fmoc removal but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA)[8][15]. This orthogonality is the key to selectively deprotecting the N-terminus for chain elongation while the thiol side chain remains protected.

The diagram below illustrates the distinct cleavage conditions for the Fmoc and Trt protecting groups, highlighting the principle of orthogonality that is central to Fmoc-SPPS.

Caption: Orthogonal protection scheme of Fmoc-N-Me-D-Cys(Trt)-OH.

Physicochemical Properties

A summary of the key physical and chemical properties of Fmoc-N-Me-D-Cys(Trt)-OH is provided below for quick reference.

| Property | Value | Reference |

| Chemical Formula | C₃₈H₃₃NO₄S | [16][17] |

| Molecular Weight | 599.74 g/mol | [17] |

| CAS Number | 944797-51-7 | [16][18] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 234-239 °C | |

| Solubility | Soluble in DMF | |

| Storage Temperature | 2-8°C | |

| Optical Activity | [α]22/D -25.0°, c = 0.5% in dichloromethane |

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a growing peptide chain is notoriously challenging due to steric hindrance[1][19][20]. The N-methyl group shields the carboxyl group, slowing the kinetics of amide bond formation. Therefore, specialized protocols are required for efficient coupling.

The Challenge of Steric Hindrance

Coupling a standard Fmoc-amino acid onto an N-methylated amine, or coupling an N-methylated amino acid itself, requires overcoming a significant activation energy barrier[20][21]. Standard coupling reagents like HBTU or TBTU can be less effective, leading to incomplete reactions, low yields, and deletion sequences in the final product[1].

Recommended Coupling Protocol

To ensure high-yield incorporation of Fmoc-N-Me-D-Cys(Trt)-OH, the use of a more potent uronium/aminium salt coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is strongly recommended[1][18]. HATU, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or collidine, forms a highly reactive acyl-intermediate that can overcome the steric barrier.

Step-by-Step Coupling Methodology:

-

Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group of the preceding amino acid. Wash the resin thoroughly with DMF (5-7 times).

-

Activation Cocktail Preparation: In a separate vessel, dissolve Fmoc-N-Me-D-Cys(Trt)-OH (3-5 equivalents relative to resin loading), HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow to pre-activate for 5-10 minutes.

-

Coupling Reaction: Add the activation cocktail to the washed, deprotected peptide-resin. Agitate the reaction mixture at room temperature for an extended period, typically 2-4 hours. For particularly difficult couplings, double coupling or overnight reaction may be necessary[9].

-

Monitoring: The completion of the coupling cannot be monitored by the standard ninhydrin test, as it does not react with the secondary amine of the N-methylated residue. The bromophenol blue test is a suitable alternative; a yellow color indicates a completed reaction, while a blue or green color signifies an incomplete coupling requiring further reaction time or a recoupling step[1].

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF, followed by Dichloromethane (DCM), and then DMF again to prepare for the next cycle.

The following workflow diagram visualizes the key steps for incorporating this specialized building block during an SPPS cycle.

Caption: SPPS cycle for coupling Fmoc-N-Me-D-Cys(Trt)-OH.

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the semi-permanent side-chain protecting groups, including the Trt group, must be removed.

The Role of Scavengers

The Trt group is removed by acidolysis, which generates a stable trityl cation[22]. This carbocation is highly reactive and can lead to unwanted side reactions, such as re-attachment to the now-free cysteine thiol or alkylation of sensitive residues like tryptophan. To prevent this, scavengers are included in the cleavage cocktail. Triisopropylsilane (TIS) is an extremely effective scavenger that irreversibly quenches the trityl cation, converting it to triphenylmethane[15].

Recommended Cleavage Protocol:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and highly effective mixture is 95% TFA, 2.5% Water, and 2.5% TIS .

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin and allow it to react for 2-3 hours at room temperature with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the cleaved peptide by adding the filtrate dropwise into a large volume of cold diethyl ether[8].

-

Isolation and Purification: Collect the peptide precipitate by centrifugation, wash with cold ether to remove residual scavengers, and dry the crude product. The peptide is then ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC)[8].

Conclusion

Fmoc-N-Me-D-Cys(Trt)-OH is a testament to the power of rational chemical design in peptide science. Its structure is a carefully orchestrated combination of features that address fundamental challenges in drug development: proteolytic instability, poor membrane permeability, and the need for precise structural control. While its incorporation requires specialized protocols to overcome the inherent steric challenges of N-methylation, the use of potent coupling reagents like HATU provides a reliable pathway for its integration. By understanding the function of each molecular component and applying optimized synthetic methodologies, researchers can effectively utilize this building block to construct novel and potent peptide therapeutics.

References

-

AAPPTec. MSDS MFC105 Fmoc-MeCys(Trt)-OH.pdf. [Link]

-

Isidro-Llobet, A., et al. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. ResearchGate. [Link]

-

Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

-

Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

-

Urban, J., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

-

Aurelio, L., et al. (2004). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

-

Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]

-

Burgess, K. (2023). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. [Link]

-

Demmer, O., et al. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

-

ResearchGate. (a) Cys thiol protection with the trityl (Trt) protecting group.... [Link]

-

Biron, E., et al. (2006). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ACS Publications. [Link]

-

Muttenthaler, M., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]

-

Svatunek, D., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega. [Link]

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

-

Fields, G.B., et al. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Vágner, J., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. International Journal of Peptide Research and Therapeutics. [Link]

-

Biron, E., et al. (2006). N-methylation of peptides: a new perspective in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

-

Chatterjee, J., et al. (1999). N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase. The Journal of Organic Chemistry. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bachem.com [bachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 15. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 16. peptide.com [peptide.com]

- 17. chemscene.com [chemscene.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

N-Methylated Cysteine in Peptide Synthesis: A Technical Guide to Stability and Permeability

The following technical guide details the synthesis, integration, and application of N-methylated cysteine derivatives in peptide drug development.

Executive Summary: The Strategic Value of N-Me-Cys

In the development of peptide therapeutics, N-methylation of the peptide backbone is a validated strategy to overcome two primary failures: poor membrane permeability and rapid proteolytic degradation. By replacing the amide proton with a methyl group, researchers eliminate a hydrogen bond donor, thereby increasing lipophilicity and reducing the energy penalty for membrane traversal.

Cysteine (Cys) presents a unique challenge and opportunity.[1][2] Its thiol group is critical for disulfide cyclization and native chemical ligation, yet it is highly susceptible to oxidation and racemization. N-methylation of Cysteine (N-Me-Cys) combines the structural constraints of N-alkylation with the chemoselectivity of the thiol, enabling the design of:

-

Protease-Resistant Macrocycles: N-Me-Cys prevents enzymatic recognition at the cleavage site.[2]

-

Permeable Thioether Scaffolds: Enhancing oral bioavailability in cyclic peptides.

This guide provides the rigorous methodologies required to synthesize and utilize N-Me-Cys without compromising chiral integrity or yield.[2]

Synthesis of the Building Block: Fmoc-N-Me-Cys(Pg)-OH[2]

Direct methylation of Cysteine on-resin is fraught with side reactions, primarily S-methylation and beta-elimination.[2] The gold standard for high-fidelity synthesis is the use of pre-formed building blocks, specifically via the 5-Oxazolidinone (Freidinger Lactam) Route .[2]

The Oxazolidinone Route (Recommended)

This method utilizes an acid-labile oxazolidinone ring to simultaneously protect the amine and activate the position for methylation, while the thiol remains orthogonally protected (e.g., with StBu or Trt).

Mechanism:

-

Cyclization: Condensation of Fmoc-Cys(StBu)-OH with paraformaldehyde creates the 5-oxazolidinone ring.[2]

-

Reductive Ring Opening: Treatment with Triethylsilane (TES) and TFA opens the ring, resulting in the N-methylated amino acid.

Experimental Protocol: Synthesis of Fmoc-N-Me-Cys(StBu)-OH[2]

-

Reagents: Fmoc-Cys(StBu)-OH (10 mmol), Paraformaldehyde (3 g), p-Toluenesulfonic acid (catalytic), Toluene (100 mL).[2]

-

Cyclization: Reflux the mixture in Toluene with a Dean-Stark trap for 2 hours to remove water.

-

Work-up: Wash with 5% NaHCO3, dry over MgSO4, and concentrate to yield the oxazolidinone intermediate.

-

Reductive Cleavage: Dissolve the intermediate in CHCl3/TFA (1:1). Add Triethylsilane (3 eq) and stir at room temperature for 10 hours.

-

Purification: Concentrate in vacuo. Precipitate with cold ether or purify via flash chromatography (Hexane/EtOAc).[2]

Expert Insight: The choice of S-protecting group is critical. StBu (S-tert-butylthio) is preferred over Trityl (Trt) for this specific synthesis route because the acidic conditions required for oxazolidinone ring opening can prematurely cleave a Trityl group.[2]

Visualization: The Oxazolidinone Pathway

Figure 1: Synthesis of N-methylated Cysteine building block via the Oxazolidinone route to ensure S-protection integrity.

Solid-Phase Peptide Synthesis (SPPS) Integration[2][7]

Integrating N-Me-Cys into a peptide sequence introduces two distinct hurdles:

-

Coupling TO N-Me-Cys: Extreme steric hindrance (secondary amine).[2]

Coupling OF Fmoc-N-Me-Cys-OH (Preventing Racemization)

Cysteine derivatives are notoriously prone to racemization during activation due to the acidity of the alpha-proton, which is exacerbated by the electron-withdrawing nature of the protecting groups.[2]

-

Avoid: Strong bases like DBU or high concentrations of DIPEA.

-

Recommended Base: 2,4,6-Collidine (TMP) or Sym-collidine .[2] These weak, bulky bases are sufficient for activation but minimize proton abstraction from the alpha-carbon.

-

Coupling Reagent: DIC/Oxyma is superior to HATU/DIEA for preserving chirality in Cysteine couplings.

Coupling TO the N-Methylated Terminus (Overcoming Sterics)

Once N-Me-Cys is on the resin, the N-terminus is a secondary amine with significant steric bulk.[2] Standard coupling protocols will fail or result in deletion sequences.

-

Reagent: HATU or COMU is required here. The high reactivity is necessary to drive the reaction to completion.

-

Conditions: Double coupling is mandatory.

-

Microwave Assistance: 75°C for 5 minutes (max) is effective, but ensure the Cys side chain protection (e.g., Trt) is stable at this temp.

Optimized SPPS Protocol for N-Me-Cys

| Step | Reagent/Condition | Purpose |

| Fmoc Deprotection | 20% Piperidine + 0.1M HOBt in DMF | HOBt suppresses aspartimide formation and racemization of the sensitive Cys residue.[2] |

| Coupling (OF) | Fmoc-N-Me-Cys-OH (3 eq), DIC (3 eq), Oxyma (3 eq), Collidine (3 eq) | Low-racemization coupling.[2] |

| Capping | Acetic Anhydride / Pyridine | Permanently caps unreacted amines to prevent deletion sequences. |

| Coupling (TO) | Next AA (5 eq), HATU (5 eq) , HOAt (5 eq), DIEA (10 eq) | High-power coupling to overcome steric hindrance of the N-methyl group.[2] |

| Cleavage | TFA / TIS / H2O / EDT (92.5 : 2.5 : 2.5 : 2.[4]5) | EDT (Ethanedithiol) is crucial to scavenge reactive species and prevent S-alkylation.[2] |

Visualization: SPPS Decision Logic

Figure 2: Decision matrix for coupling reagents based on steric hindrance and racemization risks.

Critical Side Reactions & Troubleshooting

Beta-Elimination

The most pervasive side reaction for Cysteine is beta-elimination, converting Cys to Dehydroalanine (Dha).[2] This is catalyzed by base (piperidine) during Fmoc removal.[2][5][6]

-

Risk Factor: N-methylation increases the acidity of the alpha-proton, potentially increasing elimination risk if the N-methyl group is on the preceding residue? No, actually N-methylation of Cys itself removes the amide proton, but the alpha-proton remains.

-

Mitigation: Use DIPEA or Dbu sparingly. For Fmoc removal, 0.1M HOBt added to piperidine reduces basicity-driven elimination.

Diketopiperazine (DKP) Formation

If N-Me-Cys is at the N-terminus of a dipeptide (e.g., Fmoc-N-Me-Cys-Pro-Resin), spontaneous cyclization to form a DKP can occur upon Fmoc removal, cleaving the dipeptide from the resin.[2]

-

Mitigation: Use Trityl (Trt) linkers or 2-Chlorotrityl chloride resin .[1][2] The steric bulk of the Trityl resin prevents DKP formation.[1] Avoid Wang resin for C-terminal N-Me-Cys sequences.[2]

References

-

A Viable Synthesis of N-Methyl Cysteine. Source: National Institutes of Health (PMC). URL:[Link]

-

Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Source: Springer Nature Experiments. URL:[Link][2]

-

Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Source: Journal of Organic Chemistry (ACS Publications). URL:[Link][2]

-

Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement. Source: Organic Letters (ACS Publications).[2] URL:[Link][2]

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) Side reactions in the SPPS of Cys-containing peptides [academia.edu]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. rsc.org [rsc.org]

A Senior Application Scientist's Guide to the Fmoc Protection Strategy for Amino Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy represents a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-purity assembly of peptides for research, diagnostics, and therapeutic applications.[1][2] This guide provides an in-depth technical examination of the Fmoc/tBu orthogonal protection scheme, detailing the chemical principles, core methodologies, and practical considerations essential for its successful implementation. We will explore the causality behind experimental choices, from resin selection and amino acid activation to deprotection and cleavage protocols. Furthermore, this document addresses common challenges, such as peptide aggregation and difficult couplings, offering field-proven mitigation strategies. Through detailed protocols, comparative data, and mechanistic diagrams, this guide serves as an authoritative resource for both novice and experienced peptide chemists seeking to optimize their synthesis workflows.

The Principle of Orthogonality: The Genius of the Fmoc/tBu Strategy

The widespread adoption of Fmoc chemistry is rooted in its elegant implementation of an orthogonal protection scheme .[3][4][5] In peptide synthesis, orthogonality means that the protecting groups for the temporary Nα-amino terminus and the "permanent" amino acid side-chains can be removed under distinct, non-interfering chemical conditions.[3][5]

The Fmoc/tBu strategy masterfully employs this principle:

-

Nα-Amino Protection: The Fmoc group is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6]

-

Side-Chain Protection: Reactive amino acid side-chains are protected by acid-labile groups, most commonly derived from tert-butanol (e.g., t-Butyl (tBu), t-Butyloxycarbonyl (Boc)) or the trityl (Trt) group.[3][5][7][8]

This orthogonality is critical. During the synthesis cycle, the Nα-Fmoc group is selectively removed at each step to allow for the addition of the next amino acid, while the side-chain protecting groups remain intact.[4] Only at the very end of the synthesis are the side-chain groups and the peptide-resin linker cleaved simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[1][4][5] This prevents unwanted side reactions and ensures the precise assembly of the target peptide sequence.[4]

The Anatomy of the Fmoc-SPPS Cycle

Solid-phase peptide synthesis is a cyclical process where the peptide is progressively elongated while being anchored to an insoluble resin support.[1][2] This simplifies the entire process by allowing reagents and byproducts to be removed by simple filtration and washing, a significant advantage over traditional liquid-phase synthesis.[1]

The core cycle of Fmoc-SPPS consists of four key stages: Deprotection, Activation, Coupling, and optional Capping.

Step 1: Nα-Fmoc Deprotection

The removal of the Fmoc group is the crucial first step in each cycle, exposing the N-terminal amine for the subsequent coupling reaction.[7] This is achieved via a base-catalyzed β-elimination mechanism.[5][6][9]

Mechanism of Action:

-

A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[8][9]

-

This generates a stabilized carbanion, which rapidly undergoes β-elimination, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate.[4][8]

-

The secondary amine (piperidine) acts as a scavenger, trapping the DBF to form a stable adduct that is easily washed away from the resin-bound peptide.[4][9]

Field Protocol Insights: A 20% (v/v) solution of piperidine in DMF is the standard reagent.[7] The deprotection is typically performed in two stages: a short initial treatment (1-5 minutes) followed by a longer one (5-10 minutes) to ensure complete removal.[6][8] Incomplete deprotection is a common cause of deletion sequences (peptides missing an amino acid) in the final product.[9] For sequences prone to aggregation, stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine to scavenge the DBF byproduct.[3][6][8]

Steps 2 & 3: Amino Acid Activation and Coupling

Once the N-terminal amine is free, the next Fmoc-protected amino acid in the sequence is introduced and coupled to form a new peptide bond. For this to occur efficiently, the carboxyl group of the incoming amino acid must first be activated to make it more electrophilic.[10]

Causality of Activation: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow. Activation converts the carboxyl group into a highly reactive intermediate that readily undergoes nucleophilic attack by the peptide's free N-terminal amine.[10]

Common Activation Methods:

-

Uronium/Aminium Salts (e.g., HBTU, HATU): These are the most popular and efficient activating agents in modern SPPS.[6][11] Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) react with the Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive OBt-ester intermediate.[6] HATU is even more potent and is often reserved for "difficult" couplings involving sterically hindered amino acids.[6]

-

Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC) is a cost-effective activator. It is almost always used with an additive like 1-hydroxybenzotriazole (HOBt) or its superior aza-analogue, HOAt.[6] The carbodiimide activates the amino acid, which is then trapped by HOBt to form an active ester. This two-step process minimizes side reactions, particularly racemization.[6]

// Nodes Start [label="Start:\nFmoc-AA-Resin", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotection [label="1. Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="2. Activation & Coupling\n(Fmoc-AA, Activator, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="Wash\n(DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Capping [label="3. Capping (Optional)\n(Acetic Anhydride)", fillcolor="#FBBC05", fontcolor="#202124"]; Repeat [label="Repeat Cycle for\nNext Amino Acid", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Deprotection [color="#EA4335"]; Deprotection -> Wash1 [color="#5F6368"]; Wash1 -> Coupling [color="#4285F4"]; Coupling -> Wash2 [color="#5F6368"]; Wash2 -> Capping [label="Check for\nincomplete coupling", fontsize=9, color="#FBBC05"]; Capping -> Repeat [color="#34A853"]; Wash2 -> Repeat [label="If coupling complete", fontsize=9, color="#34A853"]; Repeat -> Deprotection [label="Start next cycle", fontsize=9, color="#EA4335"]; } caption { label="The core workflow of the Fmoc-SPPS cycle."; fontsize=10; fontname="Arial"; } END_DOT

Step 4: Capping (A Critical Quality Control Step)

After the coupling step, a small fraction of the N-terminal amines on the resin may remain unreacted. If left unaddressed, these will lead to the formation of deletion sequences, which can be difficult to separate from the desired full-length peptide.

The Solution: Capping involves acetylating these unreacted amines using a highly reactive agent like acetic anhydride.[6][12] The resulting acetylated peptide is "terminated" and will not participate in subsequent coupling cycles. This strategy significantly simplifies the final purification process by ensuring that the major impurities are truncated peptides, which are chemically distinct and more easily separated from the target product.[6]

Key Components and Reagents: A Curated Overview

The success of Fmoc-SPPS relies on the careful selection of several key components.

Solid Supports (Resins)

The resin is the insoluble polymer matrix upon which the peptide is built.[2][13] The choice of resin dictates the C-terminal functionality of the final peptide.[7][14]

| Resin Type | C-Terminal Functionality | Linker Cleavage Condition | Typical Application |

| Wang Resin | Carboxylic Acid (-COOH) | 95% TFA | Synthesis of peptide acids.[7][14] |

| Rink Amide Resin | Amide (-CONH₂) | 95% TFA | Synthesis of peptide amides, a common motif in bioactive peptides.[7][14][15] |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid (-COOH) or Protected Peptide Fragment | Very mild acid (e.g., 1% TFA) | Synthesis of fully protected peptide fragments; minimizes diketopiperazine formation.[6][7] |

Side-Chain Protecting Groups

Protecting reactive side-chains is essential to prevent branching and other side reactions. The groups must be stable to the basic conditions of Fmoc deprotection but readily removable by TFA during the final cleavage step.[5][8]

| Amino Acid | Common Side-Chain Protecting Group | Rationale for Use |

| Arg (Arginine) | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Offers good stability and is efficiently cleaved by TFA.[4][5][16] |

| Asp (Aspartic Acid), Glu (Glutamic Acid) | OtBu (O-tert-butyl) | Protects the side-chain carboxyl group; readily cleaved by TFA.[7][16] |

| Cys (Cysteine), Asn (Asparagine), Gln (Glutamine), His (Histidine) | Trt (Trityl) | Provides acid-labile protection for the thiol (Cys) and amide/imidazole (Asn/Gln/His) side-chains.[4][7][16] |

| Lys (Lysine), Trp (Tryptophan) | Boc (tert-butyloxycarbonyl) | Protects the epsilon-amino group of Lysine and the indole nitrogen of Tryptophan.[7][16] |

Standard Experimental Protocols

The following protocols represent self-validating, field-proven methodologies for manual Fmoc-SPPS.

Protocol 1: Standard Fmoc Deprotection

-

Swell the peptide-resin in DMF for at least 30-60 minutes.[7]

-

Drain the DMF.

-

Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 3-5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine/DMF solution. Agitate for 7-10 minutes to ensure complete deprotection.[6]

-

Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the DBF-adduct.

Protocol 2: HBTU/DIPEA Coupling

This protocol assumes a 0.1 mmol synthesis scale.

-

To the deprotected peptide-resin, add a solution containing:

-

The next Fmoc-amino acid (0.4 mmol, 4 equivalents)

-

HBTU (0.39 mmol, 3.9 equivalents)

-

HOBt (0.4 mmol, 4 equivalents)

-

Dissolved in a minimal volume of DMF.

-

-

Add DIPEA (0.8 mmol, 8 equivalents) to the mixture to begin the activation.

-

Agitate the reaction vessel for 30-60 minutes at room temperature. For difficult couplings, the time can be extended or a more potent activator like HATU can be used.[11]

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and DMF again (3 times) to prepare for the next deprotection step.

-

Validation: Perform a qualitative colorimetric test (e.g., Kaiser or Ninhydrin test) to confirm the absence of free primary amines.[17] A positive result (blue color) indicates incomplete coupling, necessitating a second coupling step or a capping procedure.[12]

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and simultaneously remove all side-chain protecting groups.[18] This is typically done with a "cleavage cocktail" consisting of strong acid and scavengers.

The Role of Scavengers: During acidolysis, the protecting groups are released as highly reactive carbocations.[8][18] These cations can irreversibly modify sensitive amino acid residues like Tryptophan, Methionine, and Tyrosine. Scavengers are nucleophilic reagents added to the TFA to "trap" these reactive species.[18]

Standard Cleavage Cocktail (Reagent K - Modified): A common and effective non-malodorous cocktail suitable for most peptides is:

Protocol 3: Final Peptide Cleavage

-

Wash the final peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) and cool it on an ice bath.

-

Add the cold cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-3 hours.[1]

-

Filter the resin and collect the filtrate, which now contains the crude peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Troubleshooting: Overcoming Peptide Aggregation

One of the most significant challenges in SPPS is on-resin aggregation, where growing peptide chains associate with each other through hydrogen bonds.[12][19] This can physically block reactive sites, leading to incomplete deprotection and coupling, and ultimately, failed syntheses.[12][19]

Mitigation Strategies:

-

Chaotropic Agents: Adding salts like LiCl to the coupling and deprotection solutions can disrupt hydrogen bonding networks.

-

"Difficult Sequence" Reagents: Employing more potent coupling reagents like HATU can drive reactions to completion even in aggregated sequences.[6]

-

Pseudoproline Dipeptides: Incorporating commercially available dipeptide building blocks that introduce a "kink" into the peptide backbone can effectively disrupt the formation of secondary structures that lead to aggregation.[19]

-

Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be a better choice for hydrophobic, aggregation-prone sequences.[20]

Conclusion

The Fmoc/tBu protection strategy is a robust, versatile, and highly refined methodology that has become the gold standard for solid-phase peptide synthesis. Its success is built upon the principle of orthogonal protection, allowing for the precise, stepwise assembly of complex peptide molecules. By understanding the chemical mechanisms behind each step—from the base-catalyzed deprotection of the Fmoc group to the acid-catalyzed final cleavage—researchers can make informed decisions to optimize synthesis efficiency, purity, and yield. The protocols and troubleshooting strategies outlined in this guide provide a framework for navigating the complexities of peptide synthesis, empowering scientists to confidently produce the high-quality peptides required for cutting-edge research and drug development.

References

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Vertex AI Search Grounding API.

- Fmoc Solid Phase Peptide Synthesis. ChemPep.

- Solid phase peptide synthesis Resin. Sunresin.

- Overview of Solid Phase Peptide Synthesis (SPPS).

- Deprotecting Fmoc Group Mechanism. Organic Chemistry - YouTube.

- Solid Phase Peptide Synthesis (SPPS) explained. Bachem.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- Advances in Fmoc solid-phase peptide synthesis.

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

- Methods and protocols of modern solid phase peptide synthesis. Springer.

- Guide to Solid Phase Peptide Synthesis. AAPPTEC.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.

- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

- Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC.

- Side-chain protecting groups in Fmoc-based SPPS.

- Resins for Solid Phase Peptide Synthesis. ChemPep.

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTEC.

- What do you do when your peptide synthesis fails?. Biotage.

- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

- The benefits of StratoSpheres resins for peptide synthesis. Agilent.

- HBTU activation for automated Fmoc solid-phase peptide synthesis.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- How to choose the right resin functionality for solid phase peptide synthesis. Biotage.

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digital.csic.es [digital.csic.es]

- 6. chempep.com [chempep.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bachem.com [bachem.com]

- 11. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. Solid Phase Peptide Synthesis Resin - Sunresin [seplite.com]

- 14. biotage.com [biotage.com]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. peptide.com [peptide.com]

- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 19. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 20. biotage.com [biotage.com]

Methodological & Application

Application Note & Protocol: A Guide to the Solid-Phase Synthesis of Peptides Incorporating Fmoc-N-Me-D-Cys(Trt)-OH

Introduction: Navigating the Challenges of N-Methylated Cysteine Peptides

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. N-methylation can confer remarkable pharmacological advantages, including enhanced metabolic stability against enzymatic degradation, improved cell permeability and oral bioavailability, and the ability to fine-tune receptor selectivity.[1] However, these benefits come at the cost of significant synthetic complexity. The presence of a methyl group on the backbone amide nitrogen introduces substantial steric hindrance, which dramatically slows the kinetics of peptide bond formation during standard Solid-Phase Peptide Synthesis (SPPS).[2]

This guide provides a comprehensive, field-proven protocol for the successful incorporation of a particularly challenging building block: Fmoc-N-Me-D-Cys(Trt)-OH . This residue combines three distinct synthetic hurdles:

-

N-methylation: Requiring specialized, highly potent coupling reagents and optimized conditions to overcome steric hindrance.[2][3]

-

D-Stereochemistry: Demanding careful control to prevent epimerization during activation and coupling.

-

Cysteine Thiol Protection: Utilizing the acid-labile trityl (Trt) group, which necessitates a specific cleavage and deprotection strategy to ensure high fidelity and yield.[4][5]

By explaining the causality behind each experimental choice, this document serves as both a step-by-step protocol and an educational resource for researchers aiming to synthesize these complex yet valuable peptides.

Materials and Reagents

Successful synthesis is predicated on the quality of the starting materials. Ensure all solvents are peptide synthesis grade or higher and reagents are sourced from reputable suppliers.

| Reagent / Material | Grade / Specification | Purpose |

| Resin | Rink Amide, Sieber Amide, or pre-loaded Wang resin | Solid support for peptide assembly. Choice depends on desired C-terminus (amide or acid). |

| Fmoc-N-Me-D-Cys(Trt)-OH | >98% Purity | The target N-methylated, protected amino acid. |

| Standard Fmoc-Amino Acids | >98% Purity | All other amino acids in the peptide sequence. |

| Solvents | ||

| Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary solvent for washing, deprotection, and coupling. |

| Dichloromethane (DCM) | Anhydrous | Used for resin swelling and some washing steps. |

| Diethyl Ether | Anhydrous, cold (-20°C) | For peptide precipitation after cleavage. |

| Coupling Reagents | ||

| HATU / HCTU / PyAOP | >98% Purity | High-potency uronium/phosphonium salt activators. Essential for N-methylated residues.[1][6] |

| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Non-nucleophilic base for amino acid activation. |

| Deprotection Reagent | ||

| Piperidine | Anhydrous | Base for removing the Fmoc protecting group. |

| Cleavage & Deprotection | ||

| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Strong acid for final cleavage from resin and side-chain deprotection. |

| Triisopropylsilane (TIS) | >98% Purity | Cation scavenger, critical for irreversible Trt group removal.[4][7] |

| 1,2-Ethanedithiol (EDT) | >98% Purity | Scavenger and reducing agent to protect the free cysteine thiol.[4][8] |

| Water | HPLC Grade | Scavenger. |

| Analytical Reagents | ||

| Acetonitrile (ACN) | HPLC Grade | Mobile phase for RP-HPLC. |

The Rationale of SPPS: A Workflow Overview

Solid-phase peptide synthesis is a cyclical process where a peptide chain is assembled on a solid resin support.[9] This approach simplifies the purification process, as excess reagents and byproducts are simply washed away after each step.[9][10] The workflow for incorporating our target residue is a modification of the standard cycle, designed to accommodate its unique challenges.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol

This protocol assumes a manual synthesis on a 0.1 mmol scale. Adjust volumes and equivalents accordingly for different scales or for use with automated synthesizers.

Resin Preparation and First Amino Acid Coupling

-

Resin Swelling: Place the resin in a reaction vessel. Add DMF (approx. 10 mL/g resin) and agitate gently for 30-60 minutes to swell the polymer beads. Drain the DMF.

-

Standard First AA Coupling: If using an unloaded resin (e.g., Rink Amide), the first amino acid is coupled using standard protocols (e.g., HBTU/DIPEA). This guide will proceed from a pre-loaded resin or after the first amino acid is attached.

The Iterative SPPS Cycle (for Standard Amino Acids)

The following two steps are repeated for each standard (non-N-methylated) amino acid added to the chain.[9]

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh 20% piperidine/DMF solution.

-

Agitate for an additional 10-15 minutes.[11]

-

Drain and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

-

Causality: The basic piperidine cleaves the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, exposing the N-terminal amine for the next coupling reaction. Two treatments ensure complete removal.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (3-5 eq.) with a coupling reagent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.) in DMF for 5-10 minutes.[12][13]

-

Add the activated amino acid solution to the deprotected peptidyl-resin.

-

Agitate for 45-60 minutes at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 1 min).

-

Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, repeat the coupling step.

-

Protocol: Incorporation of Fmoc-N-Me-D-Cys(Trt)-OH

This is the critical, non-standard step. The steric hindrance of the N-methyl group requires more potent activation chemistry and longer reaction times.

-

Fmoc Deprotection: Perform the deprotection as described in section 4.2.1 to expose the N-terminal amine of the preceding residue.

-

Specialized Coupling for N-Methylated Residue:

-

In a separate vial, dissolve Fmoc-N-Me-D-Cys(Trt)-OH (3-4 eq.) and a high-potency coupling reagent such as HATU or PyAOP (3-4 eq.) in DMF.[1][3]

-

Add DIPEA (6-8 eq.) to the solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated solution to the resin.

-

Agitate for an extended period, typically 2-4 hours . In some exceptionally difficult cases, overnight coupling may be necessary.

-

Causality: Standard coupling reagents like HBTU are often inefficient for coupling to or with N-methylated amino acids.[1] HATU and PyAOP form more reactive OAt-esters, which are necessary to overcome the high activation energy barrier imposed by the sterically bulky N-methyl and Trityl groups.[6][12]

-

-

Washing: Drain the coupling solution and wash thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min).

-

Monitoring: The Kaiser test is not suitable for N-methylated amines. Use a Chloranil test or Bromophenol Blue test to monitor the reaction completion.[1] If the test indicates incomplete coupling, a second coupling is required. Do not proceed until a negative test result is achieved.

Caption: Specialized coupling workflow for sterically hindered N-methylated amino acids.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, it must be cleaved from the resin support, and all side-chain protecting groups must be removed. The strategy here is critical for preserving the free thiol of the cysteine.

| Cleavage Cocktail Component | Volume % | Function |

| TFA | 94% | Cleaves peptide from resin; removes acid-labile protecting groups (e.g., Trt, Boc, tBu). |

| TIS | 2.5% | Critical Scavenger . Irreversibly traps the stable trityl cation (Trt+), preventing it from re-attaching to the nucleophilic cysteine thiol.[4][7][14] |

| Water | 2.5% | Scavenger for t-butyl cations. |

| EDT | 1.0% | Scavenger and reducing agent; helps prevent oxidation of the free thiol to form disulfides.[4] |

Cleavage Protocol:

-

Wash the final peptidyl-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

Prepare the fresh cleavage cocktail in a fume hood. Caution: TFA is highly corrosive.

-

Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol scale).

-

Agitate gently at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.

-

Rinse the resin with a small amount of fresh TFA and combine the filtrates.

-

Add cold (-20°C) anhydrous diethyl ether (approx. 10x the volume of the TFA solution) to the filtrate to precipitate the crude peptide.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

Analysis and Purification

The crude product is a mixture of the target peptide and small amounts of synthesis-related impurities.[15] Purification and analysis are mandatory to obtain a final product of known identity and purity.

-

Analysis:

-

Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., 50% ACN/water).

-

Analyze the sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess purity.[16][17][18][19] The purity is typically determined by integrating the peak area at a wavelength of 214-220 nm.[15]

-

Confirm the identity and molecular weight of the main peak using Mass Spectrometry (MS), such as ESI-MS.[15][17][19]

-

-

Purification:

-

Purify the bulk of the crude peptide using preparative RP-HPLC with a suitable gradient of water/ACN, both typically containing 0.1% TFA.[16]

-

Collect fractions corresponding to the main product peak.

-

Confirm the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

-

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Incomplete Coupling of N-Me-D-Cys(Trt)-OH | Insufficiently potent coupling reagent; too short reaction time; aggregation.[20] | Use HATU or PyAOP.[6] Increase coupling time to 4+ hours or overnight. Perform a double coupling. |

| Incomplete Deprotection of Cys(Trt) | Re-attachment of the trityl cation due to inefficient scavenging.[7] | Ensure TIS is included in the cleavage cocktail at 2.5-5%. TIS is essential to drive the reaction to completion.[4][7] |

| Oxidation of Peptide | Free thiol on cysteine is susceptible to air oxidation, forming disulfide dimers. | Add a reducing agent like EDT or DTT to the cleavage cocktail.[4] Handle the cleaved peptide quickly and under an inert atmosphere if possible. |

| Epimerization/Racemization | Base (DIPEA) in coupling step can cause epimerization, especially with sensitive residues. | Minimize pre-activation time. For extremely sensitive couplings, the use of a less basic amine like collidine can be considered.[13] |

| Multiple Peaks in HPLC | Incomplete synthesis (deletion sequences); remaining protecting groups; oxidation; aggregation. | Analyze peaks by MS to identify impurities. Optimize coupling and cleavage steps based on findings. |

Conclusion

The solid-phase synthesis of peptides containing Fmoc-N-Me-D-Cys(Trt)-OH is a challenging but achievable endeavor. Success hinges on recognizing the inherent steric and chemical difficulties and proactively addressing them. The use of highly potent coupling reagents, extended reaction times for the N-methylated residue, and a carefully formulated cleavage cocktail containing TIS are not merely recommendations—they are prerequisites for a high-yield, high-purity synthesis. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently incorporate this valuable building block into their next generation of therapeutic and research peptides.

References

-

Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved February 4, 2026, from [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). A cleavage cocktail for methionine-containing peptides. Molecular Biotechnology, 33, 239-249. Retrieved February 4, 2026, from [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Retrieved February 4, 2026, from [Link]

-

Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023, February 6). Biotage. Retrieved February 4, 2026, from [Link]

-

Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). Anaspec. Retrieved February 4, 2026, from [Link]

-

Bardsley, K. D., & Fairlie, D. P. (2008). A Viable Synthesis of N-Methyl Cysteine. Biopolymers, 90(1), 61-68. Retrieved February 4, 2026, from [Link]

-

HPLC Analysis Methods for Peptide Characterization. (2024, November 13). Biovera. Retrieved February 4, 2026, from [Link]

-

Fioi, M. L., & Lenci, E. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 28(41), e202200543. Retrieved February 4, 2026, from [Link]

-

Bardsley, K. D., & Fairlie, D. P. (2008). A viable synthesis of N-methyl cysteine. Biopolymers, 90(1), 61-68. Retrieved February 4, 2026, from [Link]

-

Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved February 4, 2026, from [Link]

-

Pearson, A., & Robinson, J. (2012). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 18(3), 209-213. Retrieved February 4, 2026, from [Link]

-

Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. (n.d.). MtoZ Biolabs. Retrieved February 4, 2026, from [Link]

-

Pícha, J., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 26(6), 1738-1745. Retrieved February 4, 2026, from [Link]

-

The latest SPPS application data - innovative solution for peptide chemistry. (n.d.). CEM Corporation. Retrieved February 4, 2026, from [Link]

-

Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac Group. Retrieved February 4, 2026, from [Link]

-

Fields, G. B. (2011). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Methods in Molecular Biology, 794, 1-14. Retrieved February 4, 2026, from [Link]

-

Ke, T., et al. (2024). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 121(18), e2319081121. Retrieved February 4, 2026, from [Link]

-

Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved February 4, 2026, from [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. Retrieved February 4, 2026, from [Link]

-

Tacho, B., et al. (2021). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 23(2), 482-486. Retrieved February 4, 2026, from [Link]

-

HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. (2025, September 16). Peptide Sciences. Retrieved February 4, 2026, from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 5. bachem.com [bachem.com]

- 6. bachem.com [bachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. chempep.com [chempep.com]

- 14. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. almacgroup.com [almacgroup.com]

- 16. biovera.com.au [biovera.com.au]

- 17. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. apexpeptidesupply.com [apexpeptidesupply.com]

- 20. researchgate.net [researchgate.net]

Advanced Application Note: Fmoc-N-Me-D-Cys(Trt)-OH in Peptidomimetic Drug Discovery

Topic: Applications of Fmoc-N-Me-D-Cys(Trt)-OH in Drug Discovery Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Medicinal Chemists[1]

Executive Summary

Fmoc-N-Me-D-Cys(Trt)-OH (CAS: 944797-51-7) represents a specialized "power trio" building block in modern peptide therapeutics, combining three critical structural modifications into a single unit:

-

N-Methylation: Enhances metabolic stability and membrane permeability by removing a hydrogen bond donor.[1]

-

D-Chirality: Induces specific reverse-turn conformations and renders the residue invisible to L-specific proteases.[1]

-

Protected Cysteine (Trt): Provides a reactive thiol handle for macrocyclization, disulfide bridging, or conjugation (e.g., Antibody-Drug Conjugates), protected by the acid-labile trityl group.[1]

This guide details the strategic integration of this residue into drug candidates and provides a field-proven Solid-Phase Peptide Synthesis (SPPS) protocol to overcome the steric challenges associated with N-methylated amino acids.[1]

Strategic Applications in Drug Design

The "Proteolytic Shield" Effect

The primary utility of Fmoc-N-Me-D-Cys(Trt)-OH is to extend the half-life of peptide drugs.[1] Endogenous proteases typically recognize the peptide backbone of L-amino acids.

-

Mechanism: The N-methyl group introduces steric clash within the enzyme active site, preventing the formation of the transition state required for amide bond hydrolysis.

-

Synergy: The D-configuration further disrupts the lock-and-key recognition mechanism of stereoselective proteases (e.g., trypsin, chymotrypsin).

Conformational Constraint & Bioavailability

N-methylation alters the Ramachandran plot preferences of the amino acid, restricting the

-

Bioavailability: By replacing the amide proton (NH) with a methyl group, the peptide's overall polarity is reduced, and the energy penalty for desolvation is lowered. This significantly improves passive membrane permeability, a critical bottleneck for oral peptide delivery.

-

Structural Locking: The D-Cys residue is frequently used to nucleate

-turns in cyclic peptides, forcing the molecule into a bioactive conformation that mimics protein-protein interaction (PPI) interfaces.[1]

Site-Specific Conjugation & Macrocyclization

The Trityl (Trt) group is orthogonal to base-labile protecting groups (Fmoc) but is removed simultaneously with the resin cleavage (using TFA).[1]

-

Macrocyclization: Following cleavage, the free thiol can be reacted with a haloacetyl group or another cysteine to form thioether or disulfide cyclic peptides.

-

ADCs: In Antibody-Drug Conjugates, this residue serves as a "hardened" attachment point.[1] The N-methylation prevents enzymatic degradation of the linker near the attachment site, ensuring the payload is released only inside the target cell.

Experimental Protocol: High-Efficiency SPPS Incorporation

Challenge: The incorporation of N-methyl amino acids presents two distinct hurdles:

-

Steric Hindrance: Coupling the next amino acid onto the secondary amine of the N-Me-D-Cys residue is extremely difficult due to steric bulk.[1]

-

Racemization Risk: Activation of N-methylated amino acids can lead to oxazolonium ion formation, risking racemization (though less of a concern for stepwise SPPS than segment condensation).[1]

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Resin: Rink Amide (for amides) or Wang/2-CTC (for acids).[1]

-

Coupling Reagents: HATU or COMU (Preferred for difficult couplings); PyAOP (Alternative).[1] Avoid HBTU/HCTU for coupling onto N-Me residues.

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1]

-

Monitoring: Chloranil Test (Ninhydrin/Kaiser test is ineffective for secondary amines).[1]

Step-by-Step Workflow

Phase A: Coupling Fmoc-N-Me-D-Cys(Trt)-OH to the Resin

This step is generally standard, as the carboxyl group is activated.[1]

-

Activation: Dissolve Fmoc-N-Me-D-Cys(Trt)-OH (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq).[1]

-

Coupling: Add to resin. Agitate for 60–90 minutes .

-

Wash: DMF (3x), DCM (3x), DMF (3x).

-

Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly.[1]

-

Note: The resin now displays a secondary amine (N-methyl).[1]

-

Phase B: The "Difficult Coupling" (Next AA onto N-Me-D-Cys)

This is the critical failure point.[1] Standard protocols will result in <20% yield.

-

Reagent Selection: Use HATU or PyAOP .[1] These generate the highly reactive -OAt/-OBt esters.[1]

-

Double Coupling Strategy:

-

Coupling 1: AA (5.0 eq) + HATU (5.0 eq) + DIPEA (10 eq) in DMF.[1] Agitate 2 hours .

-

Coupling 2: Repeat with fresh reagents for 1 hour .

-

-

Verification (Crucial): Perform the Chloranil Test .

-

Capping (If needed): If coupling remains incomplete, cap with Acetic Anhydride/Pyridine to prevent deletion sequences.[1]

Phase C: Cleavage & Isolation

-

Cocktail Preparation: The Trt group generates a stable carbocation that must be scavenged to prevent it from re-alkylating the Cys thiol.

-

Reaction: Incubate resin in cocktail for 2.5 – 3 hours.

-

Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.

Visualizing the Workflow

Diagram 1: The "Difficult Coupling" Mechanism

This diagram illustrates why the specific protocol modifications (HATU, Double Coupling) are necessary.

Caption: Workflow decision tree highlighting the necessity of high-efficiency coupling reagents (HATU) when extending the peptide chain from the N-methylated cysteine residue.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step B) | Steric hindrance of N-Me group.[1] | Switch to HATU or PyAOP .[1] Perform double coupling at 50°C (microwave assisted) if possible (ensure Cys(Trt) racemization is monitored). |

| Racemization | Base-catalyzed proton abstraction during activation.[1] | Use Oxyma Pure/DIC instead of base-dependent activation (DIPEA).[1] Reduce coupling temperature to 4°C. |

| Incomplete Deprotection | Aggregation of hydrophobic N-Me sequences.[1] | Use DBU (2%) + Piperidine (20%) in DMF for Fmoc removal.[1] |

| Oxidation of Cys | Inadequate scavenging during cleavage.[1] | Ensure DODT or TIS is fresh.[1] Perform ether precipitation immediately after cleavage.[1] |

References

-

Sigma-Aldrich. Fmoc-N-Me-Cys(Trt)-OH Product Specification & Properties.[1] (Note: D-isomer properties are analogous to L-isomer regarding synthesis).[1] Link

-

Bachem. Peptide Synthesis Guide: Coupling Reagents & Additives. (Detailed comparison of HATU vs HBTU for hindered amines). Link

-

Chemical Society Reviews. Cysteine protecting groups: applications in peptide and protein science.[1] (Review of Trt removal and Cys utility). Link

-

Journal of Organic Chemistry. Solid-Phase Synthesis of N-Methyl-Rich Peptides. (Seminal work on the difficulties of coupling onto N-methyl residues). Link[1]

-

PubChem. Fmoc-D-Cys(Trt)-OH Compound Summary. (Chemical data for the non-methylated parent, relevant for Trt handling). Link

Sources

Fmoc deprotection conditions for N-methylated residues

Application Note & Protocol

Topic: Fmoc Deprotection Conditions for N-Methylated Residues in Solid-Phase Peptide Synthesis

Introduction: The Challenge of N-Methylation

N-methylated amino acids are critical components in medicinal chemistry, often incorporated into peptide therapeutics to enhance metabolic stability, improve cell permeability, and modulate conformation.[1] However, the inclusion of these residues presents a significant challenge during standard Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS).[2][3][4] The N-methyl group introduces steric hindrance that significantly slows the kinetics of the base-mediated Fmoc deprotection step. This incomplete removal of the Fmoc group can lead to the formation of deletion sequences and truncated peptides, compromising the purity and yield of the final product.[5]

Furthermore, the secondary amine of an N-methylated residue at the N-terminus of a resin-bound dipeptide dramatically increases the propensity for base-catalyzed intramolecular cyclization, leading to the formation of diketopiperazines (DKPs).[6][7][8][9] This side reaction cleaves the desired peptide from the solid support, irreversibly terminating chain elongation.[6][9]

This application note provides a detailed examination of the mechanistic challenges and offers optimized protocols for the efficient Fmoc deprotection of N-methylated residues, aiming to maximize yield and purity while minimizing common side reactions.

Mechanistic Insight: Why N-Methylation Impedes Fmoc Deprotection

Standard Fmoc deprotection proceeds via a base-catalyzed β-elimination (E1cB) mechanism. A secondary amine base, typically 20% piperidine in N,N-dimethylformamide (DMF), abstracts the acidic proton from the C9 carbon of the fluorenyl group.[5] The resulting carbanion is stabilized, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine. The secondary amine also acts as a scavenger for the liberated DBF, preventing its polymerization and potential side reactions.[10]

The presence of an N-methyl group on the α-amino acid sterically hinders the approach of the base to the C9 proton. This increased steric bulk slows down the initial proton abstraction, which is the rate-limiting step of the deprotection reaction. Consequently, standard deprotection times (e.g., 2 x 10 minutes with 20% piperidine/DMF) are often insufficient for complete Fmoc removal from N-methylated residues.

Caption: Mechanism of Fmoc deprotection and the effect of N-methylation.

Optimized Deprotection Strategies

To overcome the challenges posed by N-methylated residues, modified deprotection conditions are required. The primary strategies involve using stronger, less sterically hindered bases or optimized cocktails that enhance reaction kinetics while mitigating side reactions.

Stronger Base Cocktails

The use of a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a highly effective strategy. DBU can efficiently abstract the C9 proton even in sterically hindered environments. However, DBU alone is not an effective scavenger for DBF. Therefore, it is typically used in a cocktail with a secondary amine like piperidine or piperazine.

A widely adopted and validated cocktail consists of:

The DBU component accelerates the initial deprotection, while the piperidine or piperazine acts as the DBF scavenger. The piperazine-based cocktail has shown particular efficacy in suppressing DKP formation.[6][7][9][12]

Comparison of Deprotection Cocktails